1-Bromo-2-(tert-butoxy)-2-methylpropane
CAS No.:
Cat. No.: VC17875732
Molecular Formula: C8H17BrO
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17BrO |
|---|---|
| Molecular Weight | 209.12 g/mol |
| IUPAC Name | 1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
| Standard InChI | InChI=1S/C8H17BrO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3 |
| Standard InChI Key | RCDLMRMPWXHTIC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(C)(C)CBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane, reflects its branched structure:
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A central carbon atom bonded to two methyl groups, a tert-butoxy group (-OC(CH₃)₃), and a bromine atom.
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The tert-butoxy group introduces steric bulk, influencing reaction kinetics and selectivity .
The structural formula (SMILES: CC(C)(C)OC(C)(C)CBr) and 3D conformation highlight its tetrahedral geometry at the bromine-bearing carbon .
Physical Properties
Key physical properties include:
The compound’s volatility and solubility align with trends observed in tertiary alkyl halides, where increased branching reduces intermolecular forces .
Synthetic Pathways
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilicity while minimizing carbocation formation. Reaction temperatures of 90–95°C balance kinetic control and side-product suppression . Post-synthesis purification via fractional distillation or column chromatography achieves >95% purity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to ethers and thioethers in drug synthesis. For example, nucleophilic displacement with thiols produces sulfides used in protease inhibitors.
Polymer Chemistry
Its reactivity with Grignard reagents facilitates the synthesis of branched polymers, enhancing thermal stability in materials science applications .
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